molecular formula C9H7Cl2F3N2 B2936738 2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine;hydrochloride CAS No. 2243520-67-2

2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine;hydrochloride

Cat. No.: B2936738
CAS No.: 2243520-67-2
M. Wt: 271.06
InChI Key: SDQUCGBNTXKUFR-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine;hydrochloride is a heterocyclic compound that features an imidazo[1,2-a]pyridine core

Preparation Methods

The synthesis of 2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine;hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are favored for their efficiency in constructing the imidazo[1,2-a]pyridine scaffold. Industrial production methods often employ transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .

Chemical Reactions Analysis

2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that regulate cellular processes, including signal transduction and gene expression .

Comparison with Similar Compounds

Similar compounds to 2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine;hydrochloride include other imidazo[1,2-a]pyridine derivatives. These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, which can significantly alter their chemical and biological properties.

Properties

IUPAC Name

2-(chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2.ClH/c10-4-7-5-15-2-1-6(9(11,12)13)3-8(15)14-7;/h1-3,5H,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQUCGBNTXKUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1C(F)(F)F)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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